molecular formula C10H18O B1424419 Spiro[3.5]nonan-7-ylmethanol CAS No. 1082373-80-5

Spiro[3.5]nonan-7-ylmethanol

Cat. No.: B1424419
CAS No.: 1082373-80-5
M. Wt: 154.25 g/mol
InChI Key: WYUQBTXXIUBCLJ-UHFFFAOYSA-N
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Description

Spiro[35]nonan-7-ylmethanol is a spirocyclic compound with the molecular formula C10H18O It features a unique spiro structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[3.5]nonan-7-ylmethanol can be synthesized through several methods. One common approach involves the reaction of spiro[3.5]nonan-7-one with a reducing agent such as sodium borohydride in an alcohol solvent. This reduction process yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the reduction of spiro[3.5]nonan-7-one using a suitable reducing agent under controlled temperature and pressure conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form spiro[3.5]nonan-7-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to spiro[3.5]nonan-7-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Spiro[3.5]nonan-7-one.

    Reduction: Spiro[3.5]nonan-7-ylmethane.

    Substitution: Spiro[3.5]nonan-7-yl chloride.

Scientific Research Applications

Spiro[3.5]nonan-7-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which spiro[3.5]nonan-7-ylmethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

    Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring sizes.

    Spiro[5.5]undecane: A larger spirocyclic compound with additional carbon atoms in the rings.

Uniqueness: Spiro[3.5]nonan-7-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .

Properties

IUPAC Name

spiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQBTXXIUBCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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